(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
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Overview
Description
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is a chemical compound with the molecular formula C6H13NO7·½H2O and a molecular weight of 220.18 g/mol . It is a monosaccharide derivative and is primarily used in various scientific research applications.
Preparation Methods
The synthesis of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves the nitration of L-iditol. The reaction typically requires the use of nitric acid as the nitrating agent and is carried out under controlled conditions to ensure the selective nitration of the compound. The reaction is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying the effects of nitro groups in biological systems.
Industry: While its industrial applications are limited, it is used in the production of certain specialized chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .
Comparison with Similar Compounds
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate can be compared with other similar compounds, such as:
1-Deoxy-1-nitro-D-iditol hemihydrate: This is a stereoisomer of this compound and has similar chemical properties but different biological activities due to its stereochemistry.
Nitro-sugars: These compounds contain nitro groups attached to sugar molecules and have similar reactivity and applications in research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQXMNDKUHFDU-SIQASLMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-23-1 |
Source
|
Record name | L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207226-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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